Butyl tridecanoate is an ester derived from the reaction of butanol and tridecanoic acid. It is classified under fatty acid esters, which are significant in various industrial and scientific applications. The compound has the molecular formula and a molecular weight of approximately 270.46 g/mol. Butyl tridecanoate is recognized for its properties as a non-volatile solvent and its role in formulations requiring emulsification or lubrication.
Butyl tridecanoate can be synthesized through the esterification process, which involves the condensation of butanol with tridecanoic acid. Tridecanoic acid is a naturally occurring fatty acid found in various animal fats and vegetable oils, making butyl tridecanoate accessible through both synthetic and natural sources.
The primary method for synthesizing butyl tridecanoate is through esterification, where butanol reacts with tridecanoic acid in the presence of an acid catalyst. This reaction typically occurs under reflux conditions to facilitate the removal of water, allowing the reaction to proceed to completion.
Butyl tridecanoate can undergo several chemical reactions typical of esters:
These reactions are significant in industrial applications, particularly in biodiesel production and the synthesis of other esters.
The mechanism of action for butyl tridecanoate primarily involves its role as an emulsifier or lubricant in various formulations. Its long hydrophobic carbon chain allows it to interact effectively with both oil and water phases, stabilizing emulsions.
Relevant data includes:
Butyl tridecanoate finds applications across various fields:
Butyl tridecanoate synthesis primarily proceeds via esterification between tridecanoic acid and butanol or transesterification of tridecanoic acid esters. In acid-catalyzed esterification, mineral acids (H₂SO₄, HCl) or solid acid catalysts (zeolites, sulfonated carbons) facilitate protonation of the carbonyl oxygen in tridecanoic acid, enhancing electrophilicity for nucleophilic attack by butanol. The mechanism involves tetrahedral intermediate formation followed by water elimination. Reaction kinetics show second-order dependence on acid catalyst concentration, with optimal temperatures typically ranging from 110-150°C. Prolonged exposure beyond 150°C risks dehydration byproducts, particularly when using secondary butanols. The water removal efficiency critically influences equilibrium displacement, with toluene or cyclohexane employed as azeotroping agents to achieve >95% conversion in batch reactors within 3-5 hours [3] [5].
Base-mediated approaches utilize alkoxides (sodium butoxide) or carbonate salts to deprotonate tridecanoic acid, forming carboxylate anions that undergo nucleophilic substitution with butyl halides. This pathway dominates in industrial settings due to milder conditions (60-90°C) and reduced side reactions. Critical parameters include:
The base route achieves 85-92% yields but requires rigorous anhydrous conditions to prevent hydrolysis [5].
Table 1: Comparative Analysis of Catalytic Esterification Approaches for Butyl Tridecanoate
Parameter | Acid-Catalyzed | Base-Mediated |
---|---|---|
Catalyst Loading | 0.5-2.0 mol% H₂SO₄ | 1.0-1.2 eq NaOBut |
Temperature Range | 110-150°C | 60-90°C |
Reaction Time | 3-5 hours | 8-12 hours |
Byproduct Formation | Ethers (<8%) | Dialkylated products (<3%) |
Conversion Efficiency | 92-96% | 85-92% |
Solvent System | Toluene/cyclohexane | DMF/DMSO |
Industrial implementation employs reactive distillation columns integrating reaction and separation zones to overcome equilibrium limitations. In this configuration, tridecanoic acid and butanol enter the reaction section containing solid acid catalysts (ion-exchange resins), while water is continuously removed via overhead distillation. Optimal temperature staging maintains 90-100°C in the reaction zone and 40-50°C in the condensation system. This approach achieves 98% conversion with residence times under 60 minutes, reducing energy consumption by 30-40% versus sequential reactor-distillation units. The primary limitation involves managing azeotrope formation in the butanol-water system, necessitating entrainer selection or pressure-swing distillation [4].
Membrane reactors incorporating zeolitic or polymeric membranes (e.g., PDMS) enable selective water removal during esterification. Tubular modules with H₃PO₄-impregnated membranes demonstrate 55% higher water permeability than conventional systems, shifting equilibrium to deliver 99% butyl tridecanoate yields at 85°C. Continuous flow microreactors represent emerging technology, with microstructured channels (200-500 μm diameter) providing intensified mass/heat transfer. Supercritical butanol as solvent reduces viscosity by 80%, enabling reaction completion within 5 minutes at 250°C and 100 bar. These systems achieve space-time yields of 450 kg·m⁻³·h⁻¹, outperforming batch reactors by 12-fold while minimizing thermal degradation [1] [4].
Table 2: Performance Metrics for Industrial Butyl Tridecanoate Production Technologies
Technology | Conversion | Energy Intensity (MJ/kg) | Residence Time | Scale Feasibility |
---|---|---|---|---|
Batch Reactor | 90-93% | 18-22 | 4-6 hours | Pilot to production |
Reactive Distillation | 96-98% | 9-12 | 45-60 minutes | Full production |
Membrane Reactor | 97-99% | 7-10 | 30-45 minutes | Pilot to production |
Flow Microreactor | >99% | 4-6 | 3-5 minutes | Lab to pilot |
Transesterification of methyl tridecanoate with butanol provides an alternative route, particularly valuable for thermally sensitive systems. The mechanism proceeds through nucleophilic addition-elimination where butanol attacks the carbonyl carbon, forming a tetrahedral intermediate that collapses to release methanol. Homogeneous catalysis (NaOBut, Ti(OBu)₄) operates at 80-120°C, with rate constants following the order: tert-butanol < sec-butanol < n-butanol due to steric hindrance effects. Supercritical transesterification (Tc > 287°C for butanol) eliminates catalysts entirely, leveraging enhanced solvent properties and thermal activation. At 375°C and 45:1 butanol:tridecanoate ratio, near-quantitative conversion occurs within 15 minutes via a radical-assisted pathway confirmed by ESR spectroscopy. The reaction follows first-order kinetics with respect to methyl tridecanoate concentration, having an activation energy of 72.5 kJ/mol for n-butanol systems [1].
Critical findings include:
Continuous butyl tridecanoate manufacturing generates characteristic byproducts requiring precise control:
Advanced online GC-MS monitoring reveals byproduct concentrations correlate strongly with temperature deviations above 5°C from setpoints. Implementing model predictive control reduces byproduct generation by 55% through dynamic adjustment of feed ratios and heating profiles. Yield optimization in continuous membrane reactors demonstrates residence time distribution as the critical parameter. At 100°C and 1:1.5 acid:alcohol ratio:
Statistical optimization via response surface methodology identifies the global optimum at 107°C, 1:1.25 acid:alcohol ratio, and 38-minute residence time, delivering 98.2% butyl tridecanoate yield. Catalyst stability remains challenging, with ion-exchange resins losing 40% activity after 120 hours due to sulfur poisoning from acid impurities, necessitating periodic regeneration cycles [1] [3] [4].
Table 3: Continuous Process Parameters Impacting Butyl Tridecanoate Yield
Parameter | Low Range | High Range | Optimum | Yield Impact |
---|---|---|---|---|
Temperature (°C) | 80 | 130 | 107 | ±8%/10°C deviation |
Acid:Alcohol Ratio | 1:0.8 | 1:2.0 | 1:1.25 | Maximized at 1.25 |
Residence Time (min) | 20 | 60 | 38 | Peak at 38 min |
Catalyst Loading (wt%) | 0.5 | 3.0 | 1.8 | Linear increase |
Pressure (bar) | 1.0 | 15.0 | 5.0 | Minimal influence |
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